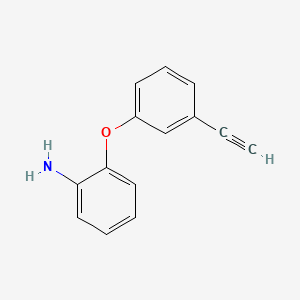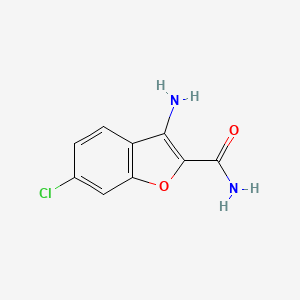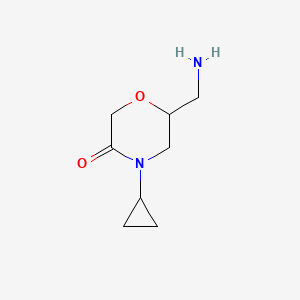
6-Aminomethyl-4-cyclopropyl-morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminomethyl-4-cyclopropyl-morpholin-3-one is a chemical compound with a complex structure that includes an aminomethyl group, a cyclopropyl group, and a morpholinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminomethyl-4-cyclopropyl-morpholin-3-one typically involves multiple steps, starting with the formation of the morpholinone ring. One common synthetic route includes the reaction of cyclopropylamine with a suitable carbonyl compound under controlled conditions to form the morpholinone structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Aminomethyl-4-cyclopropyl-morpholin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, 6-Aminomethyl-4-cyclopropyl-morpholin-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine: Potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its ability to modulate biological targets may make it useful in the development of new therapeutic agents.
Industry: In industry, this compound may find applications in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 6-Aminomethyl-4-cyclopropyl-morpholin-3-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Morpholinone derivatives: Other compounds with similar morpholinone structures may have comparable properties and applications.
Cyclopropylamine derivatives: Compounds containing cyclopropylamine groups can exhibit similar reactivity and biological activity.
Uniqueness: 6-Aminomethyl-4-cyclopropyl-morpholin-3-one stands out due to its specific combination of functional groups, which can lead to unique chemical and biological properties. Its distinct structure may offer advantages in certain applications compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
6-(aminomethyl)-4-cyclopropylmorpholin-3-one |
InChI |
InChI=1S/C8H14N2O2/c9-3-7-4-10(6-1-2-6)8(11)5-12-7/h6-7H,1-5,9H2 |
InChI Key |
KSJPXVIKJXMOBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC(OCC2=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)
![2-[8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15364968.png)
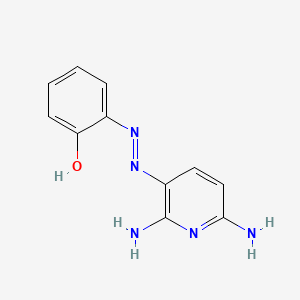
![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
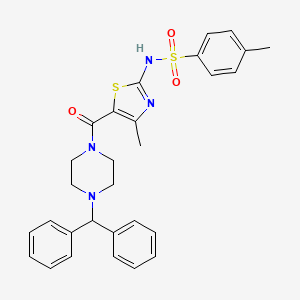
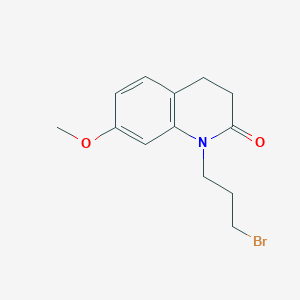
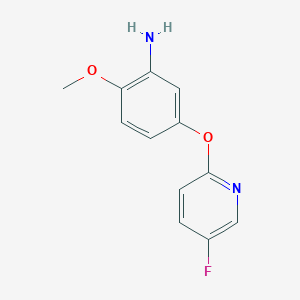
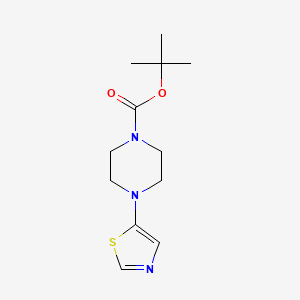
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B15365025.png)
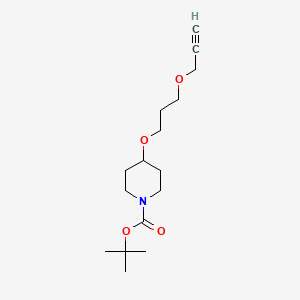
![Methyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B15365027.png)
